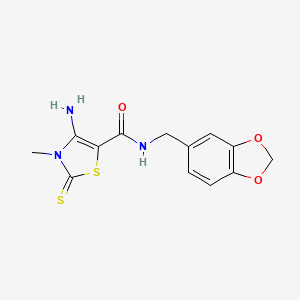![molecular formula C20H16N4O2S B12135746 2-{[4-(furan-2-ylmethyl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenylethanone](/img/structure/B12135746.png)
2-{[4-(furan-2-ylmethyl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenylethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[4-(furan-2-ilmetil)-5-(piridin-2-il)-4H-1,2,4-triazol-3-il]sulfanil}-1-feniletanona es un compuesto orgánico complejo que presenta una combinación única de grupos furano, piridina, triazol y feniletanona.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 2-{[4-(furan-2-ilmetil)-5-(piridin-2-il)-4H-1,2,4-triazol-3-il]sulfanil}-1-feniletanona típicamente involucra reacciones orgánicas de múltiples pasos. Un enfoque común es comenzar con la preparación del anillo triazol, seguido de la introducción de los grupos furano y piridina. El paso final involucra la unión de la parte feniletanona.
Formación del anillo triazol: Esto se puede lograr a través de una reacción de ciclización que involucra hidrazina y un compuesto de nitrilo adecuado en condiciones ácidas.
Introducción de grupos furano y piridina: Estos grupos se pueden introducir mediante reacciones de sustitución nucleofílica, donde el intermedio de triazol reacciona con haluros de furan-2-ilmetil y piridin-2-il.
Unión de feniletanona: El paso final involucra una reacción de condensación entre el intermedio de triazol y feniletanona en condiciones básicas.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar la optimización de las rutas sintéticas anteriores para mejorar el rendimiento y la pureza. Esto podría incluir el uso de catalizadores, entornos de reacción controlados y técnicas de purificación como recristalización y cromatografía.
Análisis De Reacciones Químicas
Tipos de reacciones
2-{[4-(furan-2-ilmetil)-5-(piridin-2-il)-4H-1,2,4-triazol-3-il]sulfanil}-1-feniletanona puede experimentar diversas reacciones químicas, que incluyen:
Oxidación: Este compuesto se puede oxidar utilizando agentes como permanganato de potasio o peróxido de hidrógeno, lo que lleva a la formación de los correspondientes sulfóxidos o sulfonas.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando reactivos como hidruro de litio y aluminio, lo que resulta en la reducción del grupo carbonilo a un alcohol.
Reactivos y condiciones comunes
Oxidación: Permanganato de potasio en medio ácido.
Reducción: Hidruro de litio y aluminio en éter anhidro.
Sustitución: Reactivos halogenados en presencia de una base como el hidruro de sodio.
Productos principales
Oxidación: Sulfóxidos y sulfonas.
Reducción: Derivados alcohólicos.
Sustitución: Diversos derivados sustituidos dependiendo del nucleófilo utilizado.
Aplicaciones Científicas De Investigación
2-{[4-(furan-2-ilmetil)-5-(piridin-2-il)-4H-1,2,4-triazol-3-il]sulfanil}-1-feniletanona tiene varias aplicaciones en la investigación científica:
Química medicinal: Este compuesto se estudia por su potencial como agente antimicrobiano, antifúngico y anticancerígeno debido a sus características estructurales únicas.
Ciencia de materiales: Se puede utilizar en el desarrollo de nuevos materiales con propiedades electrónicas u ópticas específicas.
Investigación biológica: Las interacciones del compuesto con macromoléculas biológicas son de interés para comprender su mecanismo de acción y posibles usos terapéuticos.
Mecanismo De Acción
El mecanismo de acción de 2-{[4-(furan-2-ilmetil)-5-(piridin-2-il)-4H-1,2,4-triazol-3-il]sulfanil}-1-feniletanona involucra su interacción con objetivos moleculares específicos. El anillo triazol puede interactuar con enzimas o receptores, potencialmente inhibiendo su actividad. Los grupos furano y piridina pueden mejorar la afinidad de unión y la especificidad, mientras que la parte feniletanona puede contribuir a la estabilidad y solubilidad generales del compuesto.
Comparación Con Compuestos Similares
Compuestos similares
- 4-(furan-2-ilmetil)-5-(piridin-2-il)-4H-1,2,4-triazol-3-tiol
- 4-bencil-5-(4-piridinil)-4H-1,2,4-triazol-3-tiol
- 4-(4-etil-5-((2-fluorobencil)tio)-4H-1,2,4-triazol-3-il)piridina
Singularidad
2-{[4-(furan-2-ilmetil)-5-(piridin-2-il)-4H-1,2,4-triazol-3-il]sulfanil}-1-feniletanona es único debido a su combinación de múltiples anillos heterocíclicos y un grupo feniletanona, lo que le confiere propiedades químicas y biológicas distintas.
Propiedades
Fórmula molecular |
C20H16N4O2S |
|---|---|
Peso molecular |
376.4 g/mol |
Nombre IUPAC |
2-[[4-(furan-2-ylmethyl)-5-pyridin-2-yl-1,2,4-triazol-3-yl]sulfanyl]-1-phenylethanone |
InChI |
InChI=1S/C20H16N4O2S/c25-18(15-7-2-1-3-8-15)14-27-20-23-22-19(17-10-4-5-11-21-17)24(20)13-16-9-6-12-26-16/h1-12H,13-14H2 |
Clave InChI |
HOQBQHCDHVWAAY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=O)CSC2=NN=C(N2CC3=CC=CO3)C4=CC=CC=N4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![methyl 3-methyl-4,6-dioxo-4H,6H-[1,3]thiazino[2,3-c][1,2,4]triazine-8-carboxylate](/img/structure/B12135669.png)
![4-chloro-N'-{4-[(5Z)-5-(4-methylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoyl}benzohydrazide](/img/structure/B12135677.png)

![N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B12135690.png)
![N-(3-chloro-4-methoxyphenyl)-2-{[4-methyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12135697.png)

![2-(4-benzylpiperazin-1-yl)-9-methyl-3-{(Z)-[3-(3-methylbutyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12135706.png)
![N-(3,4-difluorophenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12135714.png)


![N-[(5Z)-4-oxo-5-(pyridin-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzenesulfonamide](/img/structure/B12135738.png)

![3-{(Z)-[3-(4-methoxybenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(thiomorpholin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12135756.png)
